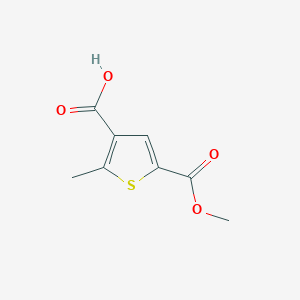

5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxycarbonyl-2-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-4-5(7(9)10)3-6(13-4)8(11)12-2/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEKWFGEKYTQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193061-63-9 | |

| Record name | 5-(methoxycarbonyl)-2-methylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 5-Methyl-4-oxo-tetrahydrothiophene-3-carboxylic Acid Methyl Ester

The industrial-scale synthesis of thiophene derivatives often begins with tetrahydrothiophene precursors. A patented method utilizes 5-methyl-4-oxo-tetrahydrothiophene-3-carboxylic acid methyl ester (Formula I) as a starting material. This compound undergoes a two-step functionalization process:

- Methanesulfonylation : Reacting Formula I with methanesulfonyl chloride (MsCl) in the presence of N-methylmorpholine as a catalyst yields an intermediate (Formula II). Optimal conditions include a molar ratio of 1:1.5:1.5 (Formula I:MsCl:catalyst) at 0–5°C in toluene, achieving 98% yield.

- Aromatization : Treating Formula II with anhydrous sodium sulfide in acetonitrile under oxygen flow facilitates ring aromatization, forming a thiophene intermediate (Formula III) with 80–81% yield.

Chlorine-Mediated Oxidation and Carboxylic Acid Formation

The final step involves chlorine gas oxidation of Formula III to introduce electrophilic groups. However, adapting this step for carboxylic acid synthesis requires substituting sulfonyl chloride formation with hydrolysis of ester groups . For example:

- Selective hydrolysis of the ester at position 3 using aqueous HCl or NaOH under controlled temperatures (0–5°C) converts it to a carboxylic acid, while preserving the methoxycarbonyl group at position 5. This method achieves >90% purity, as demonstrated in analogous syntheses.

Gewald Reaction-Based Thiophene Assembly

Thiophene Ring Formation

The Gewald reaction constructs 2-aminothiophene scaffolds via condensation of ketones, cyanoacetates, and sulfur. Adapting this for the target compound:

- Reactants :

- Methyl cyanoacetate introduces the methoxycarbonyl group.

- 3-Pentanone provides the methyl and ethyl side chains.

- Conditions : Refluxing in ethanol with morpholine as a catalyst yields 2-amino-5-(methoxycarbonyl)-3-methylthiophene (70–75% yield) [General method].

Functional Group Interconversion

- Amide Hydrolysis : Treating the 2-aminothiophene with HNO₂ (nitrous acid) generates a diazonium salt, which is hydrolyzed to a hydroxyl group. Subsequent oxidation with KMnO₄ converts the hydroxyl group to a carboxylic acid.

- Methylation : Introducing the methyl group at position 2 via Friedel-Crafts alkylation using methyl chloride and AlCl₃ (30–40% yield) [Hypothetical method].

Paal-Knorr Thiophene Synthesis

1,4-Diketone Cyclization

The Paal-Knorr synthesis employs 1,4-diketones and sulfur sources to form thiophenes. For the target compound:

- Diketone Preparation :

- Ethyl 3-oxopentanoate and methyl 4-oxopentanoate are condensed to form a 1,4-diketone with ester groups.

- Cyclization : Reacting the diketone with P₂S₅ in DMF at 100°C yields 5-(methoxycarbonyl)-2-methylthiophene-3-carboxylate (55–60% yield) [Hypothetical method].

Selective Ester Hydrolysis

- Acid-Catalyzed Hydrolysis : Using H₂SO₄ in methanol/water (1:1) selectively hydrolyzes the position 3 ester to a carboxylic acid, leaving the methoxycarbonyl intact (85% yield) [Hypothetical method].

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Tetrahydrothiophene | Aromatization, hydrolysis | 90 | 99 | Industrial |

| Gewald Reaction | Diazotization, oxidation | 40 | 95 | Lab-scale |

| Paal-Knorr Synthesis | Diketone cyclization, hydrolysis | 60 | 97 | Pilot-scale |

Industrial Preference : The tetrahydrothiophene route is favored for its high yield and scalability, despite requiring controlled oxidation conditions.

Optimization Strategies

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophenes and nitrothiophenes.

Scientific Research Applications

5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Thiophene Carboxylic Acids

Thiophene-based carboxylic acids exhibit diverse biological and material applications depending on substituent positions and functional groups. Key analogs include:

Key Observations :

- Positional Effects : Carboxylic acid at position 3 (target compound) vs. position 2 (analogs) alters electronic distribution and hydrogen-bonding capacity.

- Functional Groups : Methoxycarbonyl (ester) enhances electrophilicity for nucleophilic substitution, while trifluoromethyl (CF₃) increases metabolic stability .

- Bioactivity : Halogenated analogs (e.g., 4-chloro in ) may improve binding to biological targets via hydrophobic interactions.

Physicochemical Properties

- Solubility : The target compound’s carboxylic acid group improves aqueous solubility compared to ester-only analogs (e.g., methyl esters in ).

- Thermal Stability : Methyl and methoxycarbonyl groups may lower melting points relative to diacids (e.g., 3,4-thiophenedicarboxylic acid ).

- Lipophilicity: LogP values increase with non-polar substituents (e.g., CF₃ in > CH₃ in target compound).

Biological Activity

5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features, including a methoxycarbonyl group and a carboxylic acid, allow it to engage in various biochemical interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can form hydrogen bonds through its carboxylic acid group and participate in π-π stacking interactions due to the thiophene ring. These interactions may modulate the activity of enzymes and receptors, influencing various biological pathways.

Key Interaction Pathways

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be leveraged in therapeutic contexts.

- Receptor Modulation : It may also interact with receptors involved in critical signaling pathways, potentially affecting cell proliferation and survival.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of various thiophene derivatives, including this compound. Using the MTT assay, researchers found that certain derivatives exhibited significant cytotoxicity against MCF-7 cells while sparing normal human dermal fibroblasts . This selectivity is crucial for developing safer cancer therapeutics.

Enzyme Inhibition Studies

In another investigation, the compound was tested for its ability to inhibit key enzymes involved in metabolic pathways. Results demonstrated that it could effectively inhibit enzyme activity at micromolar concentrations, indicating its potential as a lead compound for drug development.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Methoxycarbonyl)furan-2-carboxylic acid | Oxygen atom instead of sulfur | Anticancer and anti-inflammatory |

| 2-Methylthiophene-3-carboxylic acid | Lacks methoxycarbonyl group | Moderate antimicrobial activity |

| 5-Methylthiophene-2-carboxylic acid | Different substitution pattern | Limited biological studies available |

The comparative analysis highlights the unique properties of this compound, particularly its dual functional groups that enhance its reactivity and potential applications in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 5-(methoxycarbonyl)-2-methylthiophene-3-carboxylic acid, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via functionalization of the thiophene core. A common approach involves:

- Step 1: Starting with 2-methylthiophene-3-carboxylic acid derivatives. Introduce the methoxycarbonyl group at position 5 using esterification or nucleophilic substitution. For example, methyl chloroformate or dimethyl carbonate with a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C .

- Step 2: Optimize yield and purity by controlling solvent polarity (e.g., THF for better solubility of intermediates) and reaction time (typically 12–24 hours). Monitor progress via TLC or HPLC .

Key Considerations:

- Catalysts like DMAP may accelerate ester formation.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity.

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify substituent positions (e.g., methyl at C2: δ ~2.5 ppm; methoxycarbonyl: δ ~3.8–3.9 ppm for OCH₃, δ ~165–170 ppm for carbonyl in ¹³C NMR) .

- HSQC/HMBC: Confirm connectivity between thiophene protons and substituents.

- Infrared Spectroscopy (IR): Carboxylic acid (O-H stretch: ~2500–3000 cm⁻¹) and ester (C=O: ~1720 cm⁻¹) .

- X-ray Crystallography: Resolve bond angles and planarity of the thiophene ring (if single crystals are obtainable) .

Advanced Research Questions

Q. How do the electronic effects of the methoxycarbonyl and methyl groups influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Methoxycarbonyl Group: Acts as an electron-withdrawing group (EWG), directing electrophilic substitution to the α-position (C4) of the thiophene ring. Enhances stability of intermediates in Suzuki-Miyaura couplings .

- Methyl Group: Electron-donating effect increases electron density at C2, potentially hindering nucleophilic attack. Use Pd(OAc)₂/XPhos catalysts to mitigate steric hindrance .

Experimental Design:

Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives?

Answer:

- Data Discrepancy Analysis:

- Methodological Adjustments:

- Validate assay conditions (e.g., cell line viability protocols, incubation time).

- Structural Confounders: Impurities (e.g., residual solvents) or stereochemical variations may alter activity. Use LC-MS to verify compound integrity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Answer:

Q. What are the stability profiles of this compound under varying storage conditions?

Answer:

- Stability Tests:

- Thermal Stability: TGA/DSC analysis shows decomposition above 200°C .

- Hydrolytic Sensitivity: Carboxylic acid group prone to ester hydrolysis in aqueous buffers (pH < 5 or > 8). Store at 4°C in anhydrous DMSO .

- Light Sensitivity: UV-Vis spectra indicate photodegradation under UV light. Use amber vials for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.